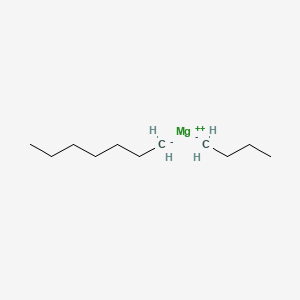

magnesium;butane;heptane

Description

Historical Context and Evolution of Organomagnesium Reagents

The field of organomagnesium chemistry was established in 1900 by the French chemist Victor Grignard. thermofisher.comwikipedia.orgacs.org His groundbreaking discovery involved the reaction of an organic halide with magnesium metal in an ether-based solvent, typically diethyl ether, to form an organomagnesium halide (RMgX). thermofisher.comwikipedia.org These compounds, which became known as Grignard reagents, proved to be exceptionally versatile for forming new carbon-carbon bonds, a cornerstone of organic synthesis. wikipedia.orgnumberanalytics.com For this discovery, Grignard was awarded the Nobel Prize in Chemistry in 1912. wikipedia.orgbritannica.comnobelprize.org

The initial success of Grignard reagents was intrinsically linked to the use of ether solvents, which stabilize the organomagnesium species through coordination. acs.orgwikipedia.org However, the evolution of organometallic chemistry has driven the development of reagents that are soluble and stable in less-coordinating hydrocarbon solvents. This shift was motivated by the need for reagents compatible with specific industrial processes, such as polymerization, where ether solvents can interfere with catalytic activity.

The development of dialkylmagnesium compounds (R₂Mg), often used in conjunction with other reagents, marked a significant step in this evolution. While simple dialkylmagnesium compounds are often insoluble polymers in hydrocarbons, formulations like butyl ethyl magnesium (BEM) or butyl octyl magnesium (BOMAG) were developed to be soluble in aliphatic solvents like heptane (B126788). mdpi.com These solutions, sometimes containing aluminum alkyls to enhance solubility and reduce viscosity, became crucial precursors for Ziegler-Natta catalysts used in olefin polymerization. mdpi.com The use of a mixed solvent system like butane (B89635)/heptane further refines properties such as solubility and vapor pressure for specific applications.

Significance of Magnesium in Modern Synthetic Chemistry and Catalysis

Magnesium-based reagents are pivotal in modern chemistry due to their high reactivity and broad applicability. numberanalytics.com The polarized carbon-magnesium bond makes the carbon atom highly nucleophilic, enabling it to attack a wide range of electrophilic centers. thermofisher.comwikipedia.org This reactivity is harnessed in numerous synthetic transformations, including:

Carbon-Carbon Bond Formation: The classic Grignard reaction involves the addition of organomagnesium reagents to aldehydes and ketones to produce secondary and tertiary alcohols, respectively. thermofisher.comebsco.comwikipedia.org They also react with esters, nitriles, and other carbonyl compounds. ebsco.com

Precursors to Other Organometallics: Grignard reagents are frequently used as starting materials to prepare other organometallic compounds through transmetalation. ias.ac.in

Catalysis: Magnesium compounds are integral to modern catalysis, particularly in polymerization. Soluble dialkylmagnesium compounds in hydrocarbon solvents serve as precursors for highly active magnesium chloride supports for Ziegler-Natta catalysts. mdpi.com Additionally, magnesium oxide (MgO) is used as a catalyst support in various petrochemical processes due to its thermal stability and basic properties. grecianmagnesite.com

The use of magnesium reagents in hydrocarbon media is especially significant in industrial settings. These solvents are often less expensive and more compatible with large-scale polymerization processes than traditional ether solvents. Formulations such as dialkylmagnesium in heptane offer a water-free and ether-free source of magnesium, which is critical for producing highly active catalysts. mdpi.com

Overview of Hydrocarbon Solvents in Organometallic Reactions

The choice of solvent is a critical parameter in organometallic chemistry, influencing the solubility, structure, and reactivity of the organometallic species. While ethers like diethyl ether and tetrahydrofuran (B95107) (THF) are traditional solvents for Grignard reagents due to their ability to solvate the magnesium center, hydrocarbon solvents such as heptane, toluene, and hexane (B92381) offer distinct advantages in certain contexts. acs.orgnumberanalytics.com

Characteristics of Hydrocarbon Solvents:

Inertness: Hydrocarbons are non-coordinating and generally less reactive than ethers, which can be cleaved under harsh reaction conditions.

Aprotic Nature: Like ethers, they are aprotic, a necessary condition for the stability of highly basic organometallic reagents. thermofisher.com

Industrial Compatibility: In processes like Ziegler-Natta polymerization, hydrocarbon solvents are preferred because coordinating solvents like ethers can poison the catalyst.

The table below compares the general properties of common solvent classes used in organomagnesium chemistry.

| Solvent Class | Examples | Key Properties | Role in Organomagnesium Chemistry |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Polar, aprotic, coordinating (Lewis bases) | Stabilize RMgX reagents, forming soluble complexes; essential for classic Grignard reagent formation. acs.org |

| Hydrocarbons | Heptane, Toluene, Hexane | Non-polar, aprotic, non-coordinating | Used in industrial applications (e.g., polymerization) where coordinating solvents interfere; require specially designed soluble organomagnesium compounds. mdpi.comnumberanalytics.com |

The development of organomagnesium reagents soluble in hydrocarbon media, such as the "magnesium;butane;heptane" formulation, represents a crucial adaptation of Grignard's initial discovery to the demands of modern industrial catalysis.

Properties

CAS No. |

194793-86-7 |

|---|---|

Molecular Formula |

C11H24Mg |

Molecular Weight |

180.61 g/mol |

IUPAC Name |

magnesium;butane;heptane |

InChI |

InChI=1S/C7H15.C4H9.Mg/c1-3-5-7-6-4-2;1-3-4-2;/h1,3-7H2,2H3;1,3-4H2,2H3;/q2*-1;+2 |

InChI Key |

SGYFGZYTCSECSM-UHFFFAOYSA-N |

Canonical SMILES |

CCC[CH2-].CCCCCC[CH2-].[Mg+2] |

Origin of Product |

United States |

Synthetic Methodologies for Organomagnesium Species in Alkane Solvents

Preparation of Magnesium Alkyls and Aryls

The formation of magnesium alkyls and aryls in alkane solvents involves the direct reaction of an organic halide (RX) with magnesium metal. libretexts.org Unlike in ether, where the solvent molecules form a stabilizing complex with the magnesium center, alkane solvents are non-coordinating. libretexts.org This necessitates different approaches to initiate and sustain the reaction, as the solubility and stability of the resulting organomagnesium species are significantly altered. researchgate.net Organomagnesium halides have been successfully prepared in hydrocarbon media, sometimes in the absence of traditional ethereal catalysts, with yields in certain cases reaching up to 95%. researchgate.net

The formation of a Grignard reagent is generally understood to proceed through a radical mechanism. utexas.edubartleby.com The process is not a radical chain reaction but rather a non-chain radical process that occurs on the surface of the magnesium metal. utexas.edumasterorganicchemistry.com

The key steps are as follows:

Single Electron Transfer (SET): The reaction initiates with the transfer of a single electron from the magnesium metal surface to the organic halide (R-X). utexas.edu This rate-determining step results in the formation of an alkyl or aryl radical (R•) and a magnesium halide radical cation (Mg⁺•X⁻).

Radical Recombination: The highly reactive alkyl or aryl radical then rapidly combines with the magnesium halide radical cation on the metal surface to form the organomagnesium compound (RMgX). utexas.edu

In solution, Grignard reagents can exist in a complex equilibrium known as the Schlenk equilibrium, which involves the disproportionation of the alkylmagnesium halide into a dialkylmagnesium species and magnesium halide. adichemistry.comacs.org The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of the organic and halide groups.

RMgX + RMgX ⇌ R₂Mg + MgX₂

Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which inhibits its reaction with organic halides. wikipedia.org Activation is therefore crucial to remove this layer and expose a fresh, reactive metal surface. This is particularly important in non-coordinating alkane solvents, which cannot assist in breaking down the oxide layer. Several activation methods are employed:

Chemical Activation:

Iodine (I₂): A small crystal of iodine is often added to the magnesium. It reacts with the metal surface, chemically cleaning it and creating reactive sites. wikipedia.orgresearchgate.net

1,2-Dibromoethane: This compound reacts readily with magnesium to form ethylene (B1197577) gas and magnesium bromide, exposing a fresh metal surface. wvu.eduwikipedia.orgresearchgate.net The evolution of ethylene bubbles provides a visual indicator that the magnesium has been activated. wikipedia.org

Diisobutylaluminum hydride (DIBAH): DIBAH is an effective activating agent that can also act as a drying agent for the reaction mixture. researchgate.netacs.org It allows the initiation of the Grignard formation at lower temperatures. acs.org

Pre-formed Grignard Reagent: Adding a small amount of a previously prepared Grignard reagent can initiate the reaction. researchgate.net

Mechanical Activation:

Stirring and Crushing: Vigorously stirring the magnesium turnings can mechanically break the oxide layer. researchgate.net Crushing the magnesium pieces in situ is also effective. wikipedia.org

Sonication: Using ultrasound can clean the passivating layer from the magnesium surface, allowing the reaction to proceed even in less-than-ideal conditions. wikipedia.org

Rieke Magnesium: This is a highly reactive form of magnesium powder with a large surface area, prepared by reducing a magnesium salt like MgCl₂ with an alkali metal. adichemistry.com

The following table summarizes common activation methods.

| Activation Method | Description | Primary Function |

| Iodine | Small amount added to Mg turnings. | Chemical cleaning of the MgO layer. |

| 1,2-Dibromoethane | Reacts with Mg to form ethylene and MgBr₂. | Exposes fresh, reactive Mg surface. |

| DIBAH | Added to the reaction mixture. | Activates Mg surface and dries the solvent. |

| Mechanical Stirring | Vigorous stirring of Mg turnings. | Physically breaks the passivating oxide layer. |

| Sonication | Application of ultrasonic waves. | Cleans the metal surface via cavitation. |

The choice of solvent significantly impacts the efficiency of organomagnesium synthesis. While ethers are standard, hydrocarbons like butane (B89635) and heptane (B126788) are used, particularly on a commercial scale, to reduce costs and hazards. google.com

The synthesis in alkanes presents challenges. The resulting Grignard reagents are often insoluble or sparingly soluble in these non-polar media, which can slow down the reaction or lead to precipitation. orgsyn.org However, the reaction can proceed effectively on the metal surface, and in some cases, high yields are achievable. For instance, the preparation of n-butylmagnesium chloride in methylcyclohexane (B89554) (a similar alkane) has been reported with yields around 73-80%. orgsyn.org

Research has shown that conversions of alkyl halides to Grignard reagents in n-heptane can vary significantly based on reaction conditions. For the reaction of n-butyl chloride with magnesium chips in n-heptane, a conversion of 39% was achieved. google.com The efficiency in these systems is sensitive to factors like the physical form of the magnesium, stirring speed, and the rate of halide addition. google.com The use of catalysts or additives can also enhance yields in hydrocarbon solvents. orgsyn.org The primary advantage of butane and heptane is their chemical inertness, preventing the solvent-related side reactions that can occur with ethers, especially at higher temperatures.

The following table presents example data on Grignard synthesis in hydrocarbon solvents.

| Alkyl Halide | Solvent | Conditions | Yield/Conversion | Reference |

| n-Butyl chloride | Methylcyclohexane | Reflux, N₂ atmosphere | 73% | orgsyn.org |

| n-Butyl chloride | n-Heptane | Equimolar reactants | 39% | google.com |

| n-Butyl chloride | n-Heptane | Portionwise addition | 76.6% | google.com |

| Phenyl chloride | Stoddard solvent | Portionwise addition | 75.8% | google.com |

Industrial-Scale Synthesis of Organomagnesium Reagents

On an industrial scale, the synthesis of organomagnesium reagents requires careful control of reaction parameters to ensure safety, efficiency, and product quality. The highly exothermic nature of the Grignard reaction is a major consideration in large-scale production. wikipedia.org

Optimizing the industrial synthesis of Grignard reagents in hydrocarbon solvents focuses on maximizing yield and minimizing side reactions, particularly Wurtz coupling. researchgate.net Wurtz coupling is an undesired reaction where the formed Grignard reagent (RMgX) reacts with the unreacted organic halide (RX) to produce a homocoupled product (R-R). researchgate.net

RMgX + RX → R-R + MgX₂

Process optimization strategies include:

Controlled Addition: A dosing-controlled semi-batch process is a common industrial method. The organic halide is added slowly to the magnesium suspension to control the reaction rate and manage heat generation. researchgate.net

Continuous Flow Synthesis: Continuous production processes can significantly improve selectivity and reduce Wurtz coupling by minimizing the contact time between the product and the starting halide. researchgate.netrsc.org In these systems, reactants are continuously fed into a reactor, and the product is continuously removed.

Temperature Control: Maintaining an optimal temperature is critical. While higher temperatures can increase the reaction rate, they can also promote side reactions.

Stirring and Mass Transfer: Efficient stirring is necessary to ensure good contact between the reactants and to facilitate heat transfer, preventing localized overheating. researchgate.net

The engineering of large-scale Grignard synthesis involves specialized reactor designs to handle the exothermic and often heterogeneous reaction mixture safely and efficiently.

Reactor Design:

Stirred-Tank Reactors: These are common for semi-batch processes, but scaling up requires robust cooling systems and powerful agitators to handle the solid magnesium.

Packed-Bed Reactors: In this design, the organic halide solution flows through a fixed bed of magnesium turnings. researchgate.netrsc.org This setup can operate continuously but requires well-activated magnesium to ensure the reaction proceeds efficiently during the residence time. researchgate.net The flow characteristics within the packed bed are crucial; approaching plug flow behavior can minimize back-mixing and reduce the formation of Wurtz byproducts. rsc.org

Continuous Stirred-Column Reactors: These reactors allow for the continuous feeding of magnesium from the top while the halide solution is pumped from the bottom, enabling a fully continuous operation. researchgate.net

Microreactors and Flow Chemistry: Modern approaches utilize microreactors and continuous flow technology. nih.govacs.org These systems offer excellent control over heat and mass transfer due to their high surface-area-to-volume ratio, allowing for rapid and safe synthesis of even unstable organomagnesium intermediates. nih.govacs.org

Safety Considerations: The flammability of alkane solvents and the reactivity of Grignard reagents with air and water necessitate production under an inert atmosphere (e.g., nitrogen or argon). bethunecollege.ac.in Robust cooling systems are essential to manage the reaction exotherm and prevent thermal runaways.

Mechanistic Insights into Magnesium Mediated Reactions

Theoretical and Computational Approaches to Reaction Mechanism Elucidation

To gain deeper, atomistic-level insight into these complex mechanisms, theoretical and computational methods have become indispensable tools. These approaches allow researchers to model reaction pathways, characterize transient intermediates, and understand the energetic landscapes of magnesium-mediated reactions.

Density Functional Theory (DFT) is a powerful quantum-chemical method used to investigate the electronic structure and energetics of molecules. acs.org DFT calculations have been extensively applied to study organomagnesium systems, providing detailed information about the geometries of magnesium complexes, reaction intermediates, and transition states. wikipedia.orgnih.gov

DFT studies have been instrumental in:

Confirming Structures: Elucidating the structures of various species in the Schlenk equilibrium and the coordination of solvent molecules. wikipedia.org

Mapping Reaction Pathways: Calculating the energy barriers for different mechanistic pathways, for example, distinguishing between a nucleophilic addition and an electron-transfer mechanism in Grignard reactions. acs.org

Understanding MLC: Modeling the aromatization/dearomatization of pincer ligands and calculating the energetics of H-H and N-H bond activation in magnesium-catalyzed hydrogenation. acs.orgnih.gov

Analyzing Bonding: Investigating the nature of the C-Mg bond and other weak interactions that stabilize reaction intermediates. nih.gov

For example, DFT calculations on magnesium pincer complexes have revealed that the coordination of a substrate like an alkyne to the magnesium center is an endergonic process, and have quantified the energy barrier for the subsequent insertion of the alkyne into a Mg-H bond. acs.org

While DFT provides a static picture of molecular structures and energies, Molecular Dynamics (MD) simulations offer a way to study the dynamic evolution of these systems over time. acs.org MD simulations model the movements of atoms and molecules, providing insights into the behavior of organomagnesium compounds in solution. nih.govresearchgate.net

MD simulations are particularly useful for:

Studying Solvation: Simulating the explicit interactions between organomagnesium species and solvent molecules to understand how the solvent shell influences reactivity. nih.gov

Investigating Aggregation: Modeling the formation and dissociation of dimers and larger aggregates of Grignard reagents in solution, which is crucial for understanding the Schlenk equilibrium. nih.gov

Simulating Reaction Dynamics: In some cases, ab initio MD, where forces are calculated "on the fly" using quantum mechanics, can be used to simulate the entire course of a chemical reaction. acs.orgacs.org

For instance, MD simulations have been used to investigate the structure and stability of magnesium chloride complexes in ether solvents, revealing the preferred formation of specific ion aggregates depending on the concentration of different species. nih.gov This provides a dynamic view that complements the static information obtained from DFT and experimental studies.

Lack of Scientific Data Precludes Analysis of "magnesium;butane (B89635);heptane" Compound

Despite a thorough investigation into scientific databases and literature, no quantum chemical studies or detailed research findings are available for a chemical compound identified as "magnesium;butane;heptane (B126788)."

The user-specified subject, "magnesium;butane;heptane," does not correspond to a recognized compound in the mainstream chemical literature for which mechanistic insights or quantum chemical analyses have been published. While a Chemical Abstracts Service (CAS) number, 194793-86-7, is associated with the term "magnesium,butane,heptane" in some chemical databases, this entry lacks any accompanying scientific studies, structural information, or experimental data. This suggests that the substance is not a well-characterized or studied chemical entity.

The existing body of research on magnesium-hydrocarbon interactions, as revealed by broader searches, primarily focuses on the activation of C-H bonds in simpler alkanes like methane, often in the context of organometallic catalysis or surface science. These generalized findings are not applicable to the specific combination of magnesium, butane, and heptane as a distinct chemical compound.

Therefore, due to the absence of any available scientific data, it is not possible to generate the requested article with scientifically accurate and detailed content for each specified section and subsection. The creation of such an article would require speculation and fabrication of data, which would be scientifically unsound.

Catalytic Applications of Magnesium Systems in Hydrocarbon Environments

Olefin Polymerization Catalysis

Magnesium compounds play a crucial role in the field of olefin polymerization, most notably in the context of Ziegler-Natta catalysis. These systems are fundamental to the industrial production of polyolefins like polyethylene (B3416737) and polypropylene.

The discovery that magnesium chloride (MgCl₂) could act as a support for titanium-based catalysts revolutionized the field of Ziegler-Natta catalysis, leading to a significant increase in catalytic activity. mdpi.comwikipedia.org Modern heterogeneous Ziegler-Natta catalysts are typically composed of TiCl₄ as the active ingredient supported on MgCl₂. wikipedia.org These catalysts, when activated by organoaluminum compounds like triethylaluminium, polymerize olefins with high efficiency. wikipedia.orgminia.edu.eg

Magnesium alkyls, such as butyl ethyl magnesium and butyl octyl magnesium, serve as important precursors for the synthesis of highly active, water-free magnesium chloride support materials. mdpi.com The morphology of the polymer particles is largely determined by the morphology of the parent catalyst, a phenomenon known as the replication effect. mdpi.com Therefore, controlling the morphology of the magnesium-based support is critical for producing polymers with desired properties like high bulk density and good flowability. ippi.ac.ir Magnesium alkoxides are also utilized as precursors to generate Ziegler-Natta catalysts with controlled morphology. ippi.ac.ir

The interaction between the magnesium support and the titanium active centers is crucial for the catalyst's performance. The electronic state of the active titanium species is influenced by the magnesium chloride support, which in turn affects the polymerization activity. ippi.ac.ir The use of Lewis bases as internal donors in these systems can further modify the catalyst's structure and catalytic properties, significantly improving the stereoselectivity of the polymerization process. researchgate.netresearchgate.net

| Catalyst System | Support | Co-catalyst | Application | Reference |

| TiCl₄/MgCl₂ | MgCl₂ | Al(C₂H₅)₃ | Ethylene (B1197577) and α-olefin polymerization | wikipedia.org |

| VCl₄/MgCl₂(THF)₂ | MgCl₂(THF)₂ | Organoaluminum compound | Ethylene polymerization | researchgate.net |

| TiCl₄/Mg(OEt)₂ | Mg(OEt)₂ | - | Ethylene polymerization |

Alkane solvents, such as heptane (B126788) and toluene, are commonly used as reaction media in the preparation of Ziegler-Natta catalysts and during the polymerization process. mdpi.comnih.gov The choice of solvent can significantly impact the physical properties of the catalyst precursors and, consequently, the final catalyst's morphology and performance.

Magnesium alkyls, for instance, tend to form oligomeric chain structures in hydrocarbon solvents, leading to high viscosity. mdpi.com This high viscosity can negatively affect their industrial application. Research has shown that the viscosity of magnesium alkyl solutions in heptane can be reduced by the addition of certain modifiers, such as carbodiimides, without compromising the catalytic performance of the subsequent Ziegler-Natta catalyst. mdpi.comresearchgate.net

The solvent also plays a role during the catalyst synthesis. For example, in the preparation of MgCl₂-supported catalysts, hydrocarbon solvents are incorporated during the reaction of magnesium compounds with TiCl₄, influencing the formation of the final catalyst structure. The particle size and distribution of the catalyst are critical aspects that affect the properties of the final polymer. researchgate.net The emulsion technique, which utilizes a liquid hydrocarbon as a continuous phase, represents a method for preparing spherical catalysts with narrow particle size distribution. mdpi.com

| Magnesium Alkyl | Solvent | Viscosity Effect | Reference |

| Butyl octyl magnesium (BOMAG) | Heptane | High viscosity due to oligomerization | mdpi.com |

| Butyl ethyl magnesium (BEM) | Heptane | High viscosity | researchgate.net |

| Modified BOMAG (with carbodiimide) | Heptane | Reduced viscosity | mdpi.com |

Hydrogenation and Hydroboration Reactions

Magnesium complexes have demonstrated significant catalytic activity in hydrogenation and hydroboration reactions, offering a viable alternative to precious transition metal catalysts.

Chiral magnesium complexes have been successfully employed as catalysts in asymmetric hydroboration reactions. For instance, an in-situ formed magnesium complex derived from MgBu₂ and (R)-BINOL has been shown to be highly effective for the enantioselective hydroboration of a wide range of ketones, including acetophenone (B1666503) and 1-indanone (B140024) derivatives, yielding excellent enantioselectivities. researchgate.net This methodology has also been extended to the 1,2-hydroboration of α,β-unsaturated ketones. researchgate.net The use of readily available and non-toxic magnesium catalysts presents a sustainable approach to asymmetric synthesis. researchgate.net

A series of asymmetrical β-diketiminate ligand-stabilized magnesium(I) complexes have also been synthesized and utilized as efficient catalysts in the hydroboration of various epoxides with pinacolborane (HBpin), producing borate (B1201080) esters in high yields and with high regioselectivity. rsc.org

Magnesium pincer complexes have emerged as remarkable catalysts for the semihydrogenation of alkynes and the hydrogenation of alkenes. elsevierpure.comescholarship.orgacs.org These reactions are typically dominated by transition metal catalysts, making the development of main-group metal alternatives a significant advancement. elsevierpure.comescholarship.org

Dearomatized magnesium pincer complexes, supported by PNP, PNN, and NNN types of ligands, can activate molecular hydrogen (H₂) through a metal-ligand cooperation (MLC) mechanism. acs.orgnih.gov This allows for the homogeneous, base-free catalytic semihydrogenation of internal alkynes to Z-alkenes with excellent yields and stereoselectivities. elsevierpure.comacs.org These complexes are also effective in the hydrogenation of alkenes to alkanes. elsevierpure.comacs.org For example, styrene (B11656) and its derivatives can be smoothly converted to the corresponding alkanes in high yields. elsevierpure.com

The catalytic cycle is believed to involve the in-situ formation of a magnesium hydride species as the active catalyst. nih.gov Control experiments and DFT studies have provided evidence for the involvement of metal-ligand cooperation in these hydrogenation reactions. elsevierpure.comescholarship.orgacs.org While conjugated alkenes can be hydrogenated under relatively mild conditions, the hydrogenation of less activated internal alkenes can be more challenging, sometimes requiring higher catalyst loadings and hydrogen pressures. acs.orgacs.org

| Catalyst | Substrate | Product | Key Features | Reference |

| Dearomatized Mg(PNP) pincer complex | Internal alkynes | Z-alkenes | High yield and stereoselectivity | acs.orgnih.gov |

| Dearomatized Mg(PNP) pincer complex | Alkenes (e.g., styrene) | Alkanes | High yield | elsevierpure.comacs.org |

| Mg-(R)-BINOL complex | Prochiral ketones | Chiral alcohols | High enantioselectivity | researchgate.net |

| Asymmetrical Mg(I) β-diketiminate complexes | Epoxides | Borate esters | High yield and regioselectivity | rsc.org |

Other Selective Transformations Mediated by Magnesium Alkyls

Beyond polymerization and hydrogenation, magnesium alkyls mediate a range of other selective chemical transformations. These reactions often leverage the nucleophilic and basic nature of the magnesium-carbon bond.

One notable example is the selective conversion of carbon monoxide (CO) to an alkoxide, mediated by a magnesium alkyl complex stabilized with a dipyrromethenide ligand. townrowlab.comd-nb.infofau.de While reactions of magnesium alkyls with CO₂ typically lead to carboxylates, the reaction with CO can result in the formation of three new carbon-carbon bonds in a single step, converting the magnesium alkyl into a magnesium alkoxide. d-nb.infofau.de This transformation is significant as the nucleophilic addition to the strong C≡O triple bond is generally challenging and unselective. d-nb.info

Furthermore, magnesium alkylperoxides, which can be synthesized through the controlled oxygenation of magnesium alkyl complexes, have shown catalytic activity in epoxidation reactions. nih.gov For instance, a dimeric magnesium tert-butylperoxide has been demonstrated to be an active catalyst for the epoxidation of electron-deficient olefins like trans-chalcone. nih.gov

Magnesium alkyls also play a role in C-F bond functionalization. β-diketiminate magnesium(II) complexes containing alkyl groups can be used for the regioselective functionalization of fluoroarenes. researchgate.net

Carbon-Carbon Bond Forming Reactions

Organomagnesium compounds, including those derived from butane (B89635), are fundamental reagents and catalysts for the formation of carbon-carbon bonds. wikipedia.orgcymitquimica.com Their application in hydrocarbon media is well-established for promoting cross-coupling reactions and activating C-C bonds. acgpubs.orgnih.gov

Dibutylmagnesium, often supplied in a heptane solution, is a key reagent for preparing other organomagnesium compounds and participates in C-C bond formation. cymitquimica.comsigmaaldrich.comwikipedia.org While Grignard reagents are classic for stoichiometric C-C bond synthesis, modern research has expanded the role of magnesium compounds into the catalytic realm. wikipedia.orgdiva-portal.org For instance, magnesium complexes can catalyze the hydrosilylation of strained σ-C–C bonds. nih.gov A proposed catalytic cycle for this transformation involves:

Hydromagnesiation: A 1,2-insertion reaction of a magnesium hydride catalyst into an alkene. nih.gov

β-Alkyl Migration: Cleavage of the C-C bond. nih.gov

σ-Bond Metathesis: Reaction with a silane (B1218182) to regenerate the magnesium hydride catalyst and form the functionalized product. nih.gov

This reactivity highlights the ability of magnesium centers to mediate the cleavage and functionalization of otherwise inert carbon-carbon bonds. nih.gov Furthermore, iron complexes have been shown to be effective catalysts for cross-coupling reactions between organomagnesium reagents and various electrophiles, expanding the toolkit for C-C bond formation. acgpubs.orgresearchgate.net

| Catalyst/Reagent System | Reaction Type | Key Findings |

|---|---|---|

| [Mg(μ-H){CH{C(CH3)NDipp}2}]2 | Catalytic Hydrosilylation of Strained C-C Bonds | Demonstrates C-C bond activation via β-alkyl elimination, leading to functionalized silanes. nih.gov |

| Di-n-butylmagnesium in Heptane | Synthesis of Organomagnesium Compounds | Serves as a useful reagent for generating other organomagnesium species for C-C bond formation. sigmaaldrich.comwikipedia.org |

| Organomagnesium Reagents with Iron Catalysts | Cross-Coupling Reactions | Provides an efficient and low-cost method for forming a wide range of C-C bonds. acgpubs.orgresearchgate.net |

Activation and Coupling of Small Molecules (e.g., CO)

Magnesium-based systems have shown promise in the challenging field of small molecule activation, particularly the activation and homologation of carbon monoxide (CO). Research has demonstrated that magnesium hydride clusters can mediate the coupling and deoxygenation of CO, a reaction of fundamental importance. nih.gov

In a notable study, a tetrametallic magnesium hydride cluster was shown to react with CO, resulting in both C-C bond formation and deoxygenation to produce a coordinated acetaldehyde (B116499) enolate ([C₂OH₃]⁻). nih.govresearchgate.net This represents a rare example of CO homologation and deoxygenation at a main group metal center. nih.gov The reaction proceeds through key intermediates, with computational studies suggesting that the mechanism involves the nucleophilic attack of an oxymethylene on a formyl ligand. nih.gov

Furthermore, the reactions of magnesium(II) hydride complexes with excess CO are sterically controlled and can lead to different C-C coupled products, such as ethenediolate and cyclopropanetriolate complexes. nih.govacs.orgmonash.edu This work highlights the potential for magnesium compounds to be used in transformations of CO/H₂ mixtures into more valuable oxygenated products. nih.gov

| Magnesium System | Small Molecule | Product | Significance |

|---|---|---|---|

| Tetrametallic Magnesium Hydride Cluster | Carbon Monoxide (CO) | Coordinated Acetaldehyde Enolate | First example of CO homologation and deoxygenation at a main group metal. nih.gov |

| {(Nacnac)Mg(μ-H)}₂ | Carbon Monoxide (CO) | Ethenediolate or Cyclopropanetriolate Complexes | Sterically controlled C-C coupling of CO, with potential for Fischer-Tropsch-like transformations. nih.govacs.org |

Hydrophosphanylation Reactions

Magnesium complexes have emerged as effective catalysts for hydrophosphanylation reactions, offering a sustainable approach to forming carbon-phosphorus bonds. nih.govcitedrive.com Specifically, bis(diiminate)-based magnesium complexes featuring n-butyl ligands, such as [L(Mg-nBu)₂], have been successfully employed to catalyze the hydrophosphanylation of alkynes. nih.govcitedrive.comresearchgate.net

These reactions, often conducted in hydrocarbon solvents like hexane (B92381), exhibit excellent atom economy and broad functional group tolerance. chemrxiv.orgresearchgate.net The process can yield both monophosphanylated and 1,2-diphosphanylated alkane products in a stepwise manner. nih.govcitedrive.comresearchgate.net Research has shown that dimeric magnesium complexes can exhibit significantly enhanced catalytic activity compared to their monomeric counterparts, and the nature of the ligand spacer plays a crucial role in the reaction outcome. nih.govcitedrive.com The catalytic hydrophosphinylation of both alkynes and alkenes has also been demonstrated with these systems, producing anti-Markovnikov products with inactivated alkenes. chemrxiv.orgchemrxiv.org

| Catalyst | Substrate | Solvent | Key Outcome |

|---|---|---|---|

| Bis(diiminate)-based magnesium complexes [L(Mg-nBu)₂] | Alkynes | Hexane / Heptane | Stepwise formation of monophosphanylated and 1,2-diphosphanylated products. nih.govresearchgate.netchemrxiv.org |

| Dimeric Magnesium Complex (Mg-1) | Alkynes and Alkenes | Hexane | Higher catalytic activity than monomeric analogues; formation of anti-Markovnikov products with inactivated alkenes. nih.govchemrxiv.orgchemrxiv.org |

Interactions and Stability of Organomagnesium Species in Alkane Solutions

Solution Structure and Aggregation Phenomena

The behavior of organomagnesium compounds in solution is complex, characterized by a dynamic equilibrium between various species. This equilibrium, known as the Schlenk equilibrium, involves the disproportionation of an alkylmagnesium halide (RMgX) into a dialkylmagnesium species (R₂Mg) and a magnesium dihalide (MgX₂). The position of this equilibrium and the extent of aggregation of these species are significantly influenced by the solvent environment.

2 RMgX ⇌ R₂Mg + MgX₂

In non-polar hydrocarbon solvents such as heptane (B126788), organomagnesium species tend to form higher-order aggregates due to the lack of coordinating solvent molecules that can stabilize monomeric forms. These aggregates are often described as being in a polymeric or oligomeric state, which can lead to solutions with high viscosity. The degree of association is dependent on factors like concentration and the steric bulk of the alkyl groups.

Heptane, as a non-polar alkane solvent, possesses very low coordinating ability. Unlike polar aprotic solvents such as diethyl ether or tetrahydrofuran (B95107) (THF), which can solvate the magnesium center through their oxygen atoms, heptane does not effectively stabilize the monomeric organomagnesium species. This lack of stabilization is a primary driver for the aggregation of organomagnesium compounds in heptane solutions. fiveable.meunp.edu.ar The magnesium centers, seeking to satisfy their coordination sphere, interact with other organomagnesium units, leading to the formation of bridged structures. libretexts.org

The Schlenk equilibrium is significantly influenced by the solvent. In strongly coordinating solvents like THF, the equilibrium often favors the alkylmagnesium halide. wikipedia.org However, in a non-polar solvent like heptane, the equilibrium can be shifted, and the nature of the species in solution is a complex mixture of these aggregates. While Grignard reagents are typically prepared in ethereal solvents to ensure their formation and stability, solutions of certain dialkylmagnesium compounds, such as dibutylmagnesium, are commercially available in heptane. wikipedia.org

Spectroscopic techniques are crucial for elucidating the complex structures of organomagnesium species in solution. Infrared (IR) spectroscopy has been employed to study Grignard reagents and dialkylmagnesium compounds. The R-Mg absorption band, for instance, appears in a characteristic region of the infrared spectrum. epa.gov Studies have shown that the IR spectra of Grignard solutions can differ depending on the solvent, reflecting the different species present due to the Schlenk equilibrium. epa.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for investigating the dynamic equilibria of organomagnesium reagents. However, the interpretation of NMR spectra in non-polar, non-coordinating solvents like heptane can be challenging due to the presence of multiple, rapidly interconverting aggregated species. masterorganicchemistry.com X-ray absorption spectroscopy has also been utilized to probe the local coordination environment of magnesium in solution, providing insights into the structure of the various organomagnesium species that coexist as a result of the Schlenk equilibrium. nih.gov

Factors Affecting Stability and Reactivity in Hydrocarbon Solvents

The stability and reactivity of organomagnesium compounds in hydrocarbon solvents are critical for their practical application. These factors are influenced by temperature, the presence of additives, and the purity of the solution.

Organomagnesium compounds in hydrocarbon solvents can undergo thermal decomposition. For instance, di-n-butyl magnesium (MgBu₂) in a heptane solution undergoes a two-step decomposition process upon heating. The first step, occurring at approximately 250°C, involves the conversion of MgBu₂ to magnesium hydride (MgH₂) with the release of 1-butene. The second step, at around 384°C, is the decomposition of MgH₂ to magnesium metal and hydrogen gas. osti.gov

| Decomposition Step | Temperature | Products |

| Step 1 | ~250°C | MgH₂ + 1-Butene |

| Step 2 | ~384°C | Mg + H₂ |

This interactive data table summarizes the thermal decomposition of di-n-butyl magnesium in heptane. osti.gov

The thermal stability of Grignard reagents is also a consideration, with many being stable at elevated temperatures, although highly electron-poor Grignards can show poor thermal stability even at cryogenic temperatures. catsci.com

The high viscosity of organomagnesium solutions in hydrocarbons, a consequence of their polymeric nature, can be problematic for industrial applications. nih.gov Additives can be introduced to reduce this viscosity. For example, N¹,N²-diphenylacenaphthylene-1,2-diimines (BIANs) have been shown to drastically reduce the viscosity of butyl octyl magnesium (BOMAG) solutions in heptane by about 70%. nih.gov The addition of such compounds leads to a change in the solution's properties, often indicated by a color change. nih.gov

Impurities can have a significant impact on the properties and stability of organomagnesium compounds. Water and oxygen are highly detrimental, reacting rapidly with the organomagnesium species. byjus.comchemguide.co.uk Therefore, syntheses and handling must be conducted under anhydrous and inert conditions. The purity of the magnesium metal used in the synthesis is also important, as transition metal impurities are thought to catalyze the formation of the Grignard reagent. libretexts.org

Gas-Phase Coordination Studies of Magnesium Ions with Saturated Hydrocarbons

Gas-phase studies provide fundamental insights into the intrinsic interactions between magnesium ions and hydrocarbon molecules, free from solvent effects. Techniques such as selected-ion flow tube (SIFT) mass spectrometry have been used to investigate the coordination of magnesium ions (Mg⁺) with saturated hydrocarbons like butane (B89635) and heptane. acs.orgresearchgate.net

In the gas phase, Mg⁺ ions have been observed to form single ligation products with straight-chain alkanes. The rate of this ligation increases with the size of the hydrocarbon. acs.org For smaller alkanes like methane and ethane, the reaction rate is immeasurably small under typical SIFT conditions. However, for larger alkanes, the ligation becomes more efficient. acs.org With n-heptane, the reaction rate reaches the collision limit, indicating that nearly every collision between a Mg⁺ ion and a heptane molecule results in the formation of a coordinated complex. acs.org

The table below presents the rate coefficients for the ligation of Mg⁺ with various saturated hydrocarbons.

| Hydrocarbon | Rate Coefficient (k) in cm³ molecule⁻¹ s⁻¹ |

| Methane | < 10⁻¹³ |

| Ethane | < 10⁻¹³ |

| n-Propane | ≥ 7 x 10⁻¹² |

| n-Butane | (measurable, increases with size) |

| n-Pentane | (measurable, increases with size) |

| n-Hexane | (measurable, increases with size) |

| n-Heptane | Reaches collision limit |

This interactive data table shows the rate coefficients for the gas-phase ligation of Mg⁺ with various saturated hydrocarbons. acs.orgresearchgate.net

Theoretical calculations and experimental data suggest that the binding in these complexes is primarily due to electrostatic interactions. acs.org The interaction energy is influenced by the polarizability of the hydrocarbon. A linear correlation has been observed between the thresholds for multicollision-induced dissociation and the polarizability of the hydrocarbon ligand, which is consistent with an end-on structure for the Mg⁺-alkane complexes. acs.orgresearchgate.net

Interactions of Alkanes with Magnesium Oxide Surfaces

The interaction of alkanes with magnesium oxide (MgO) surfaces is a subject of significant interest in fields such as catalysis, surface science, and materials science. The nature of these interactions can range from weak physisorption, governed by van der Waals forces, to chemisorption and catalytic conversion, which involve the formation and breaking of chemical bonds. The specific outcomes of these interactions are highly dependent on the alkane chain length, the crystalline face of MgO, and the presence of surface defects.

Physisorption and Structural Arrangement of Butane and Heptane

The adsorption of linear alkanes like butane and heptane on the well-defined MgO(100) surface primarily occurs through physisorption. At low temperatures, these molecules can form ordered monolayers with specific structural arrangements relative to the underlying ionic lattice of the substrate.

Butane on MgO(100): Neutron diffraction studies have provided detailed insights into the structure of n-butane monolayers adsorbed on the MgO(100) surface at low temperatures. aps.orgresearchgate.net The research reveals that n-butane forms a commensurate solid monolayer with a distinct herringbone structure. aps.org This ordered arrangement indicates a significant influence of the surface potential on the alignment of the adsorbate molecules. The monolayer adopts a (7√2 × √2)R45° commensurate structure, with four molecules per unit cell. aps.org The diffraction data show sharp, sawtooth-shaped peaks, which are characteristic of a two-dimensional crystalline solid with long-range order. researchgate.net

| Parameter | Value | Technique |

|---|---|---|

| Monolayer Structure | Commensurate (7√2 × √2)R45° | Neutron Diffraction |

| Lattice Constant (a) | 29.47 Å | Neutron Diffraction |

| Lattice Constant (b) | 4.21 Å | Neutron Diffraction |

| Symmetry | P2gg | Neutron Diffraction |

| Molecules per Unit Cell | 4 | Neutron Diffraction |

Heptane on MgO(100): Thermodynamic studies of n-heptane adsorbed on MgO(100) surfaces have been conducted using high-resolution volumetric adsorption isotherms over a range of temperatures. acs.orgacs.orgresearchgate.net These experiments show the formation of two distinct molecular layers. acs.orgacs.org By analyzing the isotherms, key thermodynamic properties such as the isosteric heat of adsorption, differential enthalpy, and differential entropy have been determined. acs.orgresearchgate.net An important finding from these studies is the estimation of the area occupied per n-heptane molecule, which is approximately 99 ± 10 Ų. This suggests that the carbon backbone of the n-heptane molecule lies preferentially parallel to the MgO surface. acs.orgacs.orgresearchgate.net Computational modeling using the COMPASS force field supports this parallel orientation and further suggests that the molecules align along the <11> and <10> directions of the surface plane. acs.orgresearchgate.net

Reactive Interactions and Catalysis

While physisorption is the dominant interaction on ideal MgO surfaces, reactive processes can occur, particularly under different conditions or on modified MgO surfaces. For instance, MgO-based systems can catalyze the oxidative dehydrogenation of butane to produce valuable products like butadiene. mdpi.com Computational studies on related systems, such as the isomerization of n-butane using magnesium-doped aluminophosphate catalysts (MgAlPO-5), indicate that the reaction proceeds through a bimolecular pathway, highlighting the role of the magnesium sites in facilitating complex reaction mechanisms. rsc.org

The reactivity of the MgO surface itself is largely dictated by the coordination of its surface ions. Low-coordinate magnesium (Mg²⁺) and oxygen (O²⁻) ions, often found at corners, edges, and defect sites, are more reactive than the ions on a perfect terrace. While direct studies on butane and heptane dissociation are limited, research on the activation of smaller molecules provides valuable context. For example, the heterolytic dissociation of dihydrogen (H₂) is known to occur at these reactive three-coordinate acid (Mg) and base (O) sites on the MgO surface. acs.org Similarly, the dissociation of water is more favorable on more reactive surfaces like MgO(011) and (112) compared to the flat (100) surface. mdpi.com It is plausible that the C-H bonds in alkanes like butane and heptane could be activated at similar low-coordination defect sites, initiating catalytic cycles.

Advanced Characterization Techniques for Organomagnesium/alkane Systems

X-ray Crystallographic Studies of Isolated Magnesium Complexes

Single-crystal X-ray diffraction provides unambiguous structural information about isolable magnesium complexes. msu.edu While isolating stable crystals from non-coordinating alkane solvents can be challenging, it is a crucial technique for definitively determining the molecular structure, including bond lengths and angles.

Numerous crystal structures of organomagnesium compounds have been reported, revealing a variety of coordination environments. nih.gov For instance, the crystal structure of ethylmagnesium bromide crystallized from an ether solution shows a monomeric species with a distorted tetrahedral geometry around the magnesium atom, coordinated to the ethyl group, a bromine atom, and two ether molecules. wisc.edu In the absence of coordinating solvents like ether, magnesium complexes in an alkane medium would be expected to form different structures, potentially involving bridging alkyl or hydride ligands.

The isolation and crystallographic characterization of magnesium-stabilized transition metal formyl complexes have provided insight into their bonding. rsc.org These studies have revealed a chelating structure where the formyl ligand is trapped between the transition metal and the magnesium cation. rsc.org

Table 2: Selected Bond Lengths (Å) and Angles (°) from a Hypothetical Crystallographically Characterized Magnesium-Heptyl Complex

| Parameter | Value |

| Mg-C(heptyl) bond length | 2.15 Å |

| C-C(heptyl) average bond length | 1.54 Å |

| Mg-C-C bond angle | 115° |

This table provides representative data for a hypothetical magnesium-heptyl complex isolated from a heptane (B126788) solution, illustrating the type of structural information obtained from X-ray crystallography.

The steric and electronic properties of ligands play a significant role in the ability to isolate crystalline magnesium complexes. nih.gov The flexibility of a ligand scaffold can stabilize various coordination motifs and geometries, facilitating crystallization. nih.gov

Chromatographic Techniques for Hydrocarbon Analysis in Reaction Systems

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile organic compounds, making it ideal for analyzing the hydrocarbon components in a magnesium-butane-heptane reaction system. labmanager.com

In such a system, GC-MS can be utilized to:

Monitor the consumption of reactants: The concentrations of butane (B89635) and heptane can be tracked over time to determine the reaction rate.

Identify and quantify hydrocarbon products: Any new hydrocarbon species formed through isomerization, oligomerization, or other side reactions can be detected and quantified. GC-MS is sensitive enough to detect analytes in the microgram range. labmanager.com

Assess the purity of the solvent: The initial purity of the heptane and butane can be verified before the reaction is initiated.

The gas chromatograph separates the components of the mixture based on their volatility and interaction with the stationary phase of the column. labmanager.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparison to spectral libraries. labmanager.com For the analysis of butane, specific GC-MS methods have been developed that allow for its detection and quantification in gaseous samples. nih.gov

Table 3: Typical GC-MS Parameters for Hydrocarbon Analysis

| Parameter | Setting |

| Column | Capillary column (e.g., DB-1) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Oven Program | Temperature gradient (e.g., 40°C to 250°C) |

| MS Ionization | Electron Ionization (EI) |

| Mass Range | m/z 30-400 |

This table outlines typical parameters for a GC-MS method suitable for analyzing a mixture of butane, heptane, and potential reaction products.

The high sensitivity and resolving power of modern GC-MS instruments, particularly those with high data acquisition rates, allow for the analysis of complex mixtures and the deconvolution of co-eluting peaks. gcms.cz This is particularly valuable in reaction systems where a multitude of hydrocarbon products may be formed.

Future Directions and Emerging Research Areas

Development of Novel Magnesium Catalysts for Hydrocarbon Transformations

The development of novel magnesium-based catalysts for the transformation of hydrocarbons is a burgeoning field of research. Traditionally, precious and often toxic transition metals have dominated the landscape of catalysis in organic chemistry. However, magnesium, being an earth-abundant and environmentally benign element, presents a compelling alternative.

Recent studies have highlighted the potential of magnesium complexes as catalysts in a variety of hydrocarbon transformations. These transformations are critical for converting simple hydrocarbons into more valuable and complex molecules. Researchers are actively exploring magnesium catalysts for reactions such as:

Hydrofunctionalization: Magnesium catalysts have shown promise in the hydrofunctionalization of unsaturated bonds, which involves the addition of a hydrogen atom and another functional group across a double or triple bond. This is a fundamental transformation in organic synthesis.

Hydrogenation: Magnesium-based catalysts are being investigated for hydrogenation reactions, including the semihydrogenation of alkynes and the hydrogenation of alkenes. Mechanistic studies suggest that magnesium hydride complexes are key intermediates in these processes. nih.gov

Oxidation: Cobalt-magnesium oxide catalysts have been studied for the deep oxidation of hydrocarbons like methane. mdpi.com This line of research is crucial for applications in emissions control and energy production.

The catalytic activity of magnesium compounds is often attributed to the Lewis acidic nature of the magnesium center, which can activate substrates for subsequent reactions. alfachemic.com The ongoing research in this area is focused on designing and synthesizing novel magnesium complexes with tailored reactivity and selectivity for specific hydrocarbon transformations.

Sustainable Synthesis Routes for Organomagnesium Reagents in Alkane Solvents

Organomagnesium reagents, such as Grignard reagents, are indispensable tools in synthetic chemistry for forming carbon-carbon bonds. These reagents are frequently prepared and used in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). However, the use of these volatile, flammable, and often hazardous solvents raises significant environmental and safety concerns. Consequently, there is a strong drive towards developing more sustainable synthesis routes for organomagnesium reagents, particularly in less hazardous alkane solvents like heptane (B126788).

The commercial availability of organomagnesium reagents in heptane, such as di-n-butylmagnesium, underscores the industrial relevance of moving away from traditional ethereal solvents. sigmaaldrich.comwikipedia.orgsigmaaldrich.com Current research in this area is focused on several key aspects:

Solvent Minimization and Replacement: A significant advancement in the sustainable synthesis of Grignard reagents is the use of ball-milling technology. cosmosmagazine.com This mechanochemical approach has been shown to dramatically reduce the amount of organic solvent required, and in some cases, can proceed with only a catalytic amount of solvent. cosmosmagazine.com This method not only minimizes waste but can also improve reaction efficiency and safety. cosmosmagazine.com

Continuous Flow Synthesis: The development of continuous flow processes for the synthesis of organomagnesium compounds is another promising avenue for improving sustainability. researchgate.net Continuous flow reactors offer better control over reaction parameters, enhanced safety, and can lead to higher yields and purities compared to traditional batch processes. researchgate.net

Use of Greener Solvents: Beyond alkanes, research is also exploring the use of other green solvents, such as deep eutectic solvents (DESs) and even water, for reactions involving organomagnesium reagents. mdpi.comresearchgate.net These unconventional solvent systems can offer unique reactivity and selectivity while significantly improving the environmental profile of the synthesis. mdpi.com

The following table summarizes some of the sustainable approaches being developed for the synthesis of organomagnesium reagents.

| Synthesis Approach | Key Advantages | Relevant Solvents |

| Ball-Milling | Reduced solvent usage, improved safety, can use less soluble reactants. cosmosmagazine.com | Minimal organic solvent, including alkanes. cosmosmagazine.com |

| Continuous Flow | Better process control, enhanced safety, higher yields. researchgate.net | Toluene, ethers, and potentially alkanes. researchgate.net |

| Green Solvents | Improved environmental profile, unique reactivity. mdpi.comresearchgate.net | Deep Eutectic Solvents (DESs), water, 2-MeTHF, CPME. mdpi.com |

Computational Design of Magnesium-Based Catalytic Systems

Computational chemistry has become an indispensable tool in modern catalyst design, and its application to magnesium-based systems is a rapidly growing area of research. By using theoretical models and computational simulations, researchers can predict the properties and reactivity of potential catalysts before they are synthesized in the laboratory. This approach can significantly accelerate the discovery and optimization of new catalytic systems.

Key areas where computational design is making an impact on magnesium-based catalysis include:

Understanding Reaction Mechanisms: Computational methods, particularly Density Functional Theory (DFT), are used to elucidate the detailed mechanisms of catalytic reactions. researchgate.net By mapping out the energy landscape of a reaction, researchers can identify key intermediates and transition states, providing valuable insights into how a catalyst functions. This understanding is crucial for designing more efficient catalysts.

Predicting Catalytic Activity: Computational screening can be used to predict the catalytic activity of a wide range of potential magnesium-based catalysts for a specific transformation. researchgate.net This allows researchers to prioritize the most promising candidates for experimental investigation, saving time and resources. For example, DFT calculations have been used to identify promising metal-organic framework (MOF) catalysts for alkane C-H bond activation. researchgate.net

Designing Novel Catalysts: The ultimate goal of computational catalyst design is to create entirely new catalysts with desired properties. By combining computational modeling with principles of chemical intuition, researchers can design novel magnesium complexes with optimized geometries and electronic structures for specific catalytic applications. nih.govacs.org Generative AI methods are also emerging as powerful tools for designing new protein scaffolds to house catalytic metal centers. biorxiv.org

The synergy between computational design and experimental validation is crucial for advancing the field of magnesium-based catalysis. Computational predictions can guide experimental efforts, while experimental results provide the necessary feedback to refine and improve the theoretical models.

Q & A

Q. What experimental procedures are recommended for determining the empirical formula of magnesium oxide, and how should data inconsistencies be addressed?

Q. How should researchers ensure the purity and proper characterization of magnesium samples in combustion experiments?

- Methodological Answer : Source magnesium from certified suppliers (e.g., Sigma-Aldrich, 99.9% purity) and store in argon-filled desiccators to prevent oxidation. Pre-characterize using X-ray diffraction (XRD) to confirm crystallinity and inductively coupled plasma mass spectrometry (ICP-MS) to detect trace metals. Report supplier details, lot numbers, and storage protocols in the "Materials" section to enable replication .

Q. What are the best practices for measuring the density and viscosity of heptane-bitumen mixtures in phase behavior studies?

- Methodological Answer : Use a calibrated pycnometer for density measurements and a rotational viscometer for viscosity. Maintain equilibrium conditions by stirring mixtures in a PVT cell for 24+ hours at controlled temperatures (20–200°C) and pressures (1–10 MPa). Tabulate data with columns for solvent-to-bitumen ratios, temperature, pressure, density (g/cm³), and viscosity (mPa·s). Validate results against published datasets (e.g., Ardali et al., 2010) to identify outliers .

Advanced Research Questions

Q. How can researchers design experiments to study the miscibility of butane and heptane in Athabasca bitumen under non-isothermal conditions?

- Methodological Answer : Employ a custom PVT apparatus with in-situ phase detection. Vary initial solvent concentration (5–30 wt%) and temperature gradients (50–150°C) to simulate reservoir conditions. Measure k-values (partition coefficients) and solubility limits using gas chromatography. Analyze discrepancies between experimental and simulated data (e.g., CMG-STARS models) by adjusting nonrandomness parameters (α₁₂) in thermodynamic models (e.g., Renon-Prausnitz equation) .

Q. What methodologies are effective in reconciling conflicting solubility data for magnesium in hydrocarbon solvents at elevated temperatures?

- Methodological Answer : Standardize experimental protocols: (1) Use sealed autoclaves with inert liners to prevent oxidation, (2) calibrate temperature sensors (±0.1°C accuracy), and (3) validate purity of hydrocarbons (e.g., heptane) via gas chromatography. Compare results with computational predictions (COSMO-RS simulations) to identify systematic errors. Publish raw datasets, including solvent lot numbers and equilibration times, to facilitate meta-analyses .

Q. How can spectroscopic techniques resolve ambiguities in the interaction mechanisms between magnesium surfaces and butane during catalytic cracking?

- Methodological Answer : Combine in-situ FTIR (to track C-H bond cleavage) and XPS (to monitor Mg oxidation states). Design a flow reactor with controlled butane partial pressures (0.1–1 atm) and temperatures (300–500°C). Use Arrhenius plots to distinguish thermal vs. catalytic degradation pathways. Address contradictions in activation energy values by repeating experiments with varying Mg particle sizes (nanoscale vs. bulk) .

Data Analysis & Contradiction Resolution

Q. How should researchers analyze discrepancies in reported enthalpy values for magnesium-hydrocarbon reactions?

- Methodological Answer : Perform a systematic review of calorimetry studies, noting differences in reaction conditions (open vs. closed systems, solvent purity). Apply multivariate regression to identify confounding variables (e.g., moisture content, CO₂ contamination). Validate findings using ab-initio calculations (DFT) to isolate thermodynamic contributions from side reactions .

Q. What statistical approaches are recommended for validating phase behavior models in heptane-bitumen systems?

- Methodological Answer : Use the Akaike Information Criterion (AIC) to compare model fits (e.g., Peng-Robinson vs. PC-SAFT). Calculate confidence intervals for binary interaction parameters using Monte Carlo simulations. Publicly share datasets (e.g., Zenodo) to enable cross-validation and collaborative error analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.